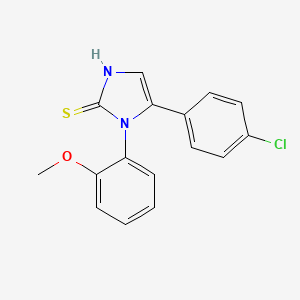

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol

Descripción

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-20-15-5-3-2-4-13(15)19-14(10-18-16(19)21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLYVXLIENWSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol typically involves the condensation of 4-chlorobenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the imidazole ring. The thiol group is introduced via a nucleophilic substitution reaction using thiourea as the sulfur source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Disulfides.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that imidazole derivatives, including 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess significant antibacterial and antifungal properties. The compound's structure allows it to interact effectively with microbial proteins, enhancing its antimicrobial efficacy .

- Anti-inflammatory Properties : The compound demonstrates potential in reducing inflammation, making it a candidate for treating inflammatory diseases. The presence of the thio group in the imidazole structure is believed to enhance this activity .

- Anticancer Potential : Preliminary studies suggest that derivatives of imidazole can inhibit cancer cell proliferation. The compound's ability to modulate cellular pathways involved in cancer progression is currently under investigation .

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. This activity is attributed to the imidazole ring's ability to donate electrons and stabilize free radicals .

Antimicrobial Studies

A study published in the International Journal of Creative Research Thoughts highlighted the antimicrobial activity of various imidazole derivatives, including 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol. The compound was tested against several bacterial strains, showing promising results with significant zones of inhibition compared to standard antibiotics .

Anticancer Research

Research conducted on imidazole derivatives has indicated their potential as anticancer agents. A specific case study demonstrated that modifications in the substituents on the imidazole nucleus could enhance cytotoxicity against cancer cell lines. The study emphasized structure-activity relationships that could guide future drug design efforts .

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions, affecting enzymatic activity and other biological processes.

Comparación Con Compuestos Similares

Substituent Variations on the Imidazole Ring

Key Observations :

- The thiol group in the target compound and may enable disulfide bond formation or metal coordination, unlike the amine in or chlorine in .

- The 2-methoxyphenyl group in the target compound introduces steric hindrance and ortho-substitution effects compared to para-substituted analogs (e.g., 4-methoxyphenyl in ).

Variations in Aromatic Ring Substituents

Key Observations :

- Electron-withdrawing groups (Cl, F, Br) at position 5 enhance electrophilicity, while electron-donating groups (methoxy, methyl) at position 1 modulate electronic effects .

- Ortho-substitution (e.g., 2-methoxy in the target compound) introduces steric constraints absent in para-substituted analogs (e.g., ).

Functional Group Comparisons in Hybrid Derivatives

Key Observations :

Actividad Biológica

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol, also known by its CAS number 793678-90-7, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C16H13ClN2OS

- Molecular Weight : 316.81 g/mol

- Appearance : Light yellow to yellow solid

- Purity : ≥95.0% (HPLC) .

Antitumor Activity

Research indicates that imidazole derivatives, including 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol, exhibit significant antitumor properties. Various studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, a study showed that compounds with imidazole and thiazole rings displayed cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 | A-431 |

| Compound B | 1.98 | Jurkat |

| 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol | TBD | TBD |

Anticonvulsant Properties

Imidazole derivatives have also been evaluated for their anticonvulsant activity. In a comparative study, several compounds demonstrated varying degrees of effectiveness in reducing seizure activity in animal models. The presence of the methoxy group in the phenyl ring is often linked to enhanced anticonvulsant properties .

The biological activity of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol may be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit cholinergic enzymes like butyrylcholinesterase, which plays a role in neurotransmission and could contribute to their anticonvulsant effects .

- Induction of Apoptosis : The compound may induce apoptosis through pathways involving caspases and other pro-apoptotic factors, leading to cell death in tumor cells .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives and tested their efficacy against human glioblastoma U251 cells. The results indicated that certain modifications in the chemical structure significantly enhanced their cytotoxicity .

Case Study 2: Anticonvulsant Screening

Another study focused on the anticonvulsant properties of substituted imidazoles using the maximal electroshock seizure (MES) test in rodents. The results suggested that compounds similar to 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol exhibited promising anticonvulsant activity, warranting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a similar imidazole-2-thiol derivative was synthesized by reacting a thiol precursor (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent . Adjusting reaction time (e.g., 6–12 hours) and temperature (80–100°C) can optimize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Key Variables :

| Variable | Impact on Yield |

|---|---|

| Solvent polarity | Higher polarity (e.g., DMF) improves solubility of intermediates. |

| Base strength | K₂CO₃ vs. NaHCO₃ affects reaction kinetics. |

| Stoichiometry | Excess acylating agent (1.2–1.5 eq.) minimizes side products. |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, thiol proton absence due to tautomerism) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

- Analytical Challenges : Thiol oxidation during analysis requires inert atmospheres or derivatization (e.g., alkylation with iodoacetamide) to stabilize the compound .

Q. How do substituents (chlorophenyl, methoxyphenyl) influence the compound’s chemical stability and reactivity?

- Structural Insights :

- The 4-chlorophenyl group enhances lipophilicity, affecting solubility in polar solvents (e.g., logP ~3.5) .

- The 2-methoxyphenyl substituent introduces steric hindrance, slowing nucleophilic attacks at the imidazole C2 position .

- Stability Tests :

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic (pH <3) | Thiol group protonation → dimerization | Use buffered solutions (pH 7–8) |

| Oxidative (H₂O₂) | Thiol → disulfide formation | Add antioxidants (e.g., BHT) |

Advanced Research Questions

Q. How does the chlorophenyl group influence bioactivity compared to fluorophenyl or methyl-substituted analogs?

- Comparative Analysis :

- Chlorophenyl : Enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition IC₅₀ = 1.2 µM vs. 2.8 µM for fluorophenyl) due to higher electronegativity and van der Waals interactions .

- Methoxyphenyl : The ortho-methoxy group disrupts π-π stacking in planar targets, reducing potency in some assays .

- Experimental Design :

- Perform molecular docking (e.g., AutoDock Vina) to compare binding modes .

- Validate with enzyme inhibition assays (e.g., COX-1/2) under standardized conditions (pH 7.4, 37°C) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases, GPCRs)?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .

- QSAR Models : Use descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to correlate structure with activity .

- Case Study : A QSAR model for imidazole-thiols predicted a 15% increase in antibacterial activity for chlorophenyl vs. methyl-substituted analogs, validated experimentally .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

- Data Reconciliation Framework :

Standardize Assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and negative controls .

Metabolite Profiling : Identify active metabolites (e.g., sulfoxide derivatives) via LC-MS .

Dose-Response Curves : Compare EC₅₀ values across studies to identify potency thresholds .

- Example : Discrepancies in COX inhibition may arise from assay pH (optimum activity at pH 7.0–7.4) or solvent effects (DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.